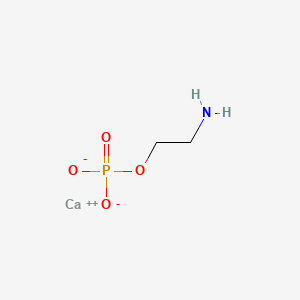

Phosphoethanolamine calcium

Description

Properties

CAS No. |

10389-08-9 |

|---|---|

Molecular Formula |

C2H8CaNO4P |

Molecular Weight |

181.14 g/mol |

IUPAC Name |

calcium 2-aminoethyl phosphate |

InChI |

InChI=1S/C2H8NO4P.Ca/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6); |

InChI Key |

DSKYSVCNLNUDIK-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)O)N.[Ca] |

Appearance |

Solid powder |

Other CAS No. |

10389-08-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phosphoethanolamine calcium; Calcium 2-aminoethylphosphate, Ca-AEP or Ca-2AEP; calcium EAP; Phosphorylcolamine calcium; Colamine phosphate; Ethanolamine phosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Structure of Phosphoethanolamine Calcium

Abstract: This technical guide provides a detailed examination of the basic structure of Phosphoethanolamine calcium (Ca-AEP), a compound of interest in cell membrane research and drug development. It outlines the physicochemical properties, core structural arrangement, and biological significance of the molecule. Furthermore, this document furnishes a generalized, detailed experimental protocol for the structural elucidation of such small molecules via X-ray crystallography, a critical methodology for researchers in the field. All data is presented to facilitate comprehension and further investigation by scientists and drug development professionals.

Introduction

Phosphoethanolamine, also known as O-phosphoethanolamine, is a crucial intermediate in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of biological membranes.[1][2][3] Its calcium salt, this compound, is utilized in research to study phospholipid metabolism, cell membrane integrity, and cellular functions.[4][5][6] The molecule's structure is defined by the ionic interaction between the divalent calcium cation (Ca²⁺) and the zwitterionic phosphoethanolamine. Understanding this basic structure is fundamental for applications in biochemistry, materials science, and pharmaceutical formulation.[7] This guide synthesizes the available data to present a comprehensive overview of its core structural and functional characteristics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The variation in reported molecular formulae and weights may be attributed to the hydration state of the salt.

| Property | Data | Reference(s) |

| Chemical Name | Calcium 2-aminoethyl phosphate (B84403) | [4][8] |

| Synonyms | Ca-AEP, Ca-2AEP, Calcium EAP, Phosphorylcolamine calcium, Colamine phosphate calcium | [4][8] |

| CAS Number | 10389-08-9 | [4][8][9] |

| Molecular Formula | C₂H₆CaNO₄P (anhydrous) | [4] |

| Molecular Weight | 179.12 g/mol (anhydrous) | [4] |

| Appearance | White to almost-white crystalline powder | [7] |

Core Structural Characterization

The basic structure of this compound is characterized by the ionic bond between one calcium ion (Ca²⁺) and the phosphate group of the phosphoethanolamine molecule. In its physiological state, phosphoethanolamine exists as a zwitterion, with a negatively charged phosphate group and a positively charged amino group. The divalent calcium cation neutralizes the negative charge on the phosphate moiety.

Biological Context: The Kennedy Pathway

Phosphoethanolamine is a pivotal precursor in the de novo synthesis of phosphatidylethanolamine (PE) via the CDP-ethanolamine branch of the Kennedy pathway.[1][3][10] This metabolic route is essential for generating a significant portion of the cell's PE, a phospholipid vital for membrane structure and function, including processes like membrane fusion and cell division.[2][3] The enzymatic conversion of ethanolamine (B43304) to phosphoethanolamine is the first committed step in this pathway.

The diagram below outlines the core sequence of the CDP-ethanolamine pathway.

Experimental Protocols: Structure Elucidation

The definitive method for determining the three-dimensional atomic structure of a small molecule like this compound is single-crystal X-ray crystallography.[11][12] This technique provides precise data on molecular geometry, bond lengths, bond angles, and intermolecular interactions.[12]

Generalized Protocol for Small Molecule X-ray Crystallography

This protocol outlines the standard workflow for structural analysis.

1. Sample Preparation and Crystallization:

-

Objective: To grow a single, high-quality crystal of sufficient size (typically >0.1 mm) and regularity.[13][14]

-

Methodology:

- i. Purification: The compound must be purified to the highest possible degree (>98%) to avoid imperfections in the crystal lattice.

- ii. Solvent Screening: A range of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.

- iii. Crystallization Technique: A supersaturated solution is prepared and allowed to slowly equilibrate. Common methods include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, increasing the solute concentration to the point of crystallization.

-

Vapor Diffusion (Hanging/Sitting Drop): A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase.[15]

-

Solvent/Anti-Solvent Diffusion: An "anti-solvent" (in which the compound is insoluble) is slowly introduced into a solution of the compound, inducing crystallization.

- iv. Crystal Harvesting: Once formed, a suitable crystal is carefully selected and mounted on a goniometer head for data collection.

2. X-ray Diffraction Data Collection:

-

Objective: To measure the angles and intensities of X-rays diffracted by the crystal's electron clouds.[14]

-

Methodology:

- i. Mounting: The crystal is mounted on a diffractometer and often cooled to cryogenic temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

- ii. X-ray Source: A monochromatic beam of X-rays (from a sealed tube, rotating anode, or synchrotron source) is directed at the crystal.[13]

- iii. Data Acquisition: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern (a series of spots) is recorded by a detector over a wide range of orientations. Each spot's position and intensity are measured.

3. Structure Solution and Refinement:

-

Objective: To convert the diffraction data into a three-dimensional model of the electron density and, ultimately, the atomic positions.

-

Methodology:

- i. Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

- ii. Phase Problem: The intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment. For small molecules, this "phase problem" is typically solved using direct methods.[14]

- iii. Model Building: The initial phases are used to calculate an electron density map. Atoms are fitted into the areas of high electron density to build an initial molecular model.

- iv. Refinement: The atomic positions and other parameters (like thermal motion) are computationally refined through iterative least-squares minimization to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like R-factors.

// Define nodes

start [label="High-Purity\nPhosphoethanolamine\nCalcium Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

crystallization [label="1. Crystallization\n(e.g., Vapor Diffusion,\nSlow Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

crystal [label="Single Crystal\n(>0.1 mm)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

data_collection [label="2. X-ray Diffraction\nData Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"];

diff_pattern [label="Diffraction Pattern\n(Intensities & Angles)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

phasing [label="3a. Structure Solution\n(Direct Methods for Phasing)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

map [label="Initial Electron\nDensity Map", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

model_building [label="3b. Model Building\n(Atom Assignment)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

refinement [label="3c. Computational Refinement\n(Least-Squares Minimization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

final_structure [label="Final 3D Atomic Structure\n(Bond Lengths, Angles, etc.)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges

start -> crystallization;

crystallization -> crystal;

crystal -> data_collection;

data_collection -> diff_pattern;

diff_pattern -> phasing;

phasing -> map;

map -> model_building;

model_building -> refinement;

refinement -> final_structure;

}

Conclusion

This compound is a simple salt formed by the ionic interaction between a calcium ion and the phosphate headgroup of phosphoethanolamine. While its precise crystallographic data is not widely published, its basic structure is well-understood from chemical principles. As a direct precursor in the essential Kennedy pathway for phospholipid synthesis, it remains a molecule of high interest for researchers studying membrane biology, lipid metabolism, and related pathologies. The structural elucidation of this and similar small molecules relies on standardized, powerful techniques like X-ray crystallography, which provide the atomic-level detail necessary for advanced research and drug development.

References

- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 3. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS 10389-08-9|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cas 10389-08-9,Ethanol, 2-amino-, dihydrogen phosphate (ester), calcium salt (1:1) | lookchem [lookchem.com]

- 7. Calcium 2-Aminoethyl Phosphate - Natural Micron Pharm Tech [nmpharmtech.com]

- 8. This compound | inhibitor/agonist | CAS 10389-08-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. This compound (V17915-500mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]

- 10. researchgate.net [researchgate.net]

- 11. excillum.com [excillum.com]

- 12. rigaku.com [rigaku.com]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Multifaceted Role of Phosphoethanolamine in Cellular Signaling

An in-depth technical guide on the role of Phosphoethanolamine in cellular signaling pathways, with a focus on its interplay with calcium signaling, for researchers, scientists, and drug development professionals.

Introduction

Phosphoethanolamine (PE) is a vital intermediate metabolite in the biosynthesis of phosphatidylethanolamine (B1630911), the second most abundant phospholipid in mammalian cell membranes.[1] As a precursor in the Kennedy pathway, it plays a fundamental role in membrane structure, integrity, and dynamics.[2] Recent research has unveiled a more active role for synthetic phosphoethanolamine (referred to herein as Pho-s) in cellular signaling, particularly in the context of oncology.[3] Studies have demonstrated its ability to selectively induce apoptosis and cell cycle arrest in tumor cells, suggesting its potential as an antineoplastic agent.[4][5]

While the term "phosphoethanolamine calcium" may refer to a specific salt form, the more significant connection lies in the ability of phosphoethanolamine and its derivatives to modulate intracellular calcium (Ca²⁺) signaling pathways.[6] This guide provides a technical overview of the core signaling pathways influenced by phosphoethanolamine, presents quantitative data from key studies, details relevant experimental methodologies, and illustrates these complex interactions through signaling diagrams.

Core Signaling Pathways Involving Phosphoethanolamine

Phosphoethanolamine's influence extends across several critical cellular processes, from membrane synthesis to programmed cell death.

Phospholipid Metabolism: The Kennedy Pathway

Phosphoethanolamine is a central substrate in the de novo synthesis of phosphatidylethanolamine via the Kennedy pathway, which primarily occurs on the endoplasmic reticulum (ER).[7][8] The enzyme phosphoethanolamine cytidylyltransferase (PCYT2) is the rate-limiting step in this pathway.[9][10] The proper synthesis of phosphatidylethanolamine is crucial for maintaining membrane integrity and is involved in processes like autophagy and mitochondrial function.[1][8]

References

- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Causes of Elevated Phosphoethanolamine in Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revistas.pucsp.br [revistas.pucsp.br]

- 4. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic phosphoethanolamine a precursor of membrane phospholipids reduce tumor growth in mice bearing melanoma B16-F10 and in vitro induce apoptosis and arrest in G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ER-localized phosphatidylethanolamine synthase plays a conserved role in lipid droplet formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoethanolamine cytidylyltransferase ameliorates mitochondrial function and apoptosis in hepatocytes in T2DM in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoethanolamine Accumulation Protects Cancer Cells under Glutamine Starvation through Downregulation of PCYT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Mechanism of Action of Calcium Phosphoethanolamine: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synthetic phosphoethanolamine (Pho-s), an analog of a natural precursor in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) synthesis, has demonstrated selective anti-neoplastic properties in preclinical studies. This document provides a detailed overview of the molecular mechanisms underpinning its action, focusing on the induction of apoptosis through the intrinsic mitochondrial pathway and the promotion of cell cycle arrest. Evidence suggests that Pho-s disrupts mitochondrial homeostasis, modulates key regulatory proteins such as Bcl-2 and Cyclin D1, and activates p53-dependent pathways, culminating in programmed cell death in various cancer cell lines. While its primary mechanism converges on the mitochondria, the broader context of phospholipid metabolism suggests potential, though less defined, roles for calcium signaling and endoplasmic reticulum (ER) stress. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.

Core Molecular Mechanisms of Action

The anti-cancer activity of calcium phosphoethanolamine is multifactorial, primarily revolving around two interconnected processes: induction of apoptosis and cell cycle arrest.

Induction of Intrinsic Apoptosis via Mitochondrial Pathway

The predominant mechanism of action for phosphoethanolamine is the initiation of the mitochondrial-mediated apoptosis cascade. This process is characterized by a sequence of molecular events that compromise mitochondrial integrity and activate downstream executioner proteins.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): Pho-s treatment leads to a significant disruption in the mitochondrial membrane potential in cancer cells.[1] This depolarization is a critical early event in the apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: A key highlight of its action is the inhibition of the anti-apoptotic protein Bcl-2.[1] By downregulating Bcl-2, Pho-s shifts the cellular balance in favor of pro-apoptotic proteins (like Bax and Bad), facilitating the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release and Caspase Activation: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space into the cytoplasm.[1] Cytoplasmic cytochrome c is a crucial component in the formation of the apoptosome, which subsequently activates a cascade of caspase enzymes, most notably the executioner caspase-3.[2] Increased caspase-3-like activity is a consistent finding following Pho-s treatment.[2]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, phosphoethanolamine exerts cytostatic effects by halting cell cycle progression, primarily at the G1/S checkpoint.

-

Stimulation of p53: In cancer cells retaining wild-type p53, such as the MCF-7 breast cancer line, Pho-s stimulates the p53 tumor suppressor protein.[1]

-

Inhibition of Cyclin D1: Activated p53 can transcriptionally repress key cell cycle regulators. Pho-s treatment leads to a marked inhibition of Cyclin D1, a critical protein required for the transition from the G1 to the S phase of the cell cycle.[1] The downregulation of the Cyclin D1/CDK4/6 complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cells from entering the DNA synthesis (S) phase and effectively inducing a G1 arrest. In some cell lines, such as B16-F10 melanoma, arrest at the G2/M phase has also been observed.[2]

Role of Calcium and Endoplasmic Reticulum (ER) Stress

While the mitochondrial pathway is well-documented, the precise roles of the calcium ion and ER stress are less defined and represent areas of ongoing investigation.

-

Calcium Signaling: Calcium is a ubiquitous second messenger essential for apoptosis.[3] Anti-apoptotic Bcl-2 proteins are known to lower ER calcium levels, and their inhibition by Pho-s could theoretically alter intracellular calcium fluxes.[4] However, direct evidence demonstrating that the calcium salt of phosphoethanolamine actively participates in initiating a specific calcium signaling cascade as a primary mechanism of action is currently lacking in the reviewed literature.

-

Endoplasmic Reticulum Stress: Phosphatidylethanolamine (PE) is a major component of the ER membrane, and disruptions in phospholipid ratios can induce the Unfolded Protein Response (UPR), a hallmark of ER stress.[5] While ER stress can be a potent inducer of apoptosis in cancer, direct studies confirming that exogenous phosphoethanolamine treatment initiates a UPR cascade (i.e., activation of PERK, IRE1, or ATF6 pathways) as a primary anti-cancer mechanism have not been prominently featured.[6][7][8]

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular pathways and experimental workflows associated with the action of Calcium Phosphoethanolamine.

Caption: Molecular cascade initiated by Phosphoethanolamine.

Caption: Workflow for evaluating Phosphoethanolamine's effects.

Quantitative Data Summary

The cytotoxic efficacy of phosphoethanolamine is dose-dependent. While a comprehensive database of IC50 values across all cancer cell lines is not available, published studies provide key data points that highlight its activity and selectivity.

| Cell Line | Cancer Type | IC50 Value (Approx.) | Notes | Reference |

| MCF-7 | Human Breast Cancer | Dose-dependent | Cytotoxic effects observed. | [1] |

| MCF-10A | Normal Mammary Epithelium | ~100 mM | Demonstrates significantly lower cytotoxicity in non-cancerous cells. | [9] |

| FN1 | Normal Human Fibroblast | ~81.8 mM | Further demonstrates selectivity for cancer cells over normal cells. | [9] |

| B16-F10 | Murine Melanoma | Dose-dependent | Inhibits cell proliferation and induces apoptosis. | [2] |

| Various Tumor Cells | Multiple Types | Not specified | Described as having potent effects on a wide variety of tumor cells. | [2] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, passage number). The data presented here are for comparative purposes.

Key Experimental Protocols

The following sections detail the methodologies for the core assays used to elucidate the mechanism of action of Calcium Phosphoethanolamine.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds with high affinity to PS. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10][11]

-

Protocol:

-

Cell Preparation: Culture and treat cells with Calcium Phosphoethanolamine for the desired time. Include positive and negative controls.

-

Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.

-

Washing: Wash the cells twice with cold 1X PBS, centrifuging after each wash.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[12]

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

-

Protocol:

-

Cell Preparation & Harvesting: Treat and harvest approximately 1-2 x 10⁶ cells as described previously.

-

Washing: Wash cells once with cold 1X PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C (cells can be stored in ethanol for weeks).[2]

-

Washing: Centrifuge the fixed cells to remove ethanol and wash once with PBS.

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution. A typical solution contains:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A (to prevent staining of double-stranded RNA)

-

0.1% Triton X-100 (to further permeabilize) in PBS.[13]

-

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[2]

-

Analysis: Analyze the samples by flow cytometry, measuring the red fluorescence to generate a DNA content histogram.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Rhodamine 123 Staining

This assay measures changes in mitochondrial polarization.

-

Principle: Rhodamine 123 (Rh123) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. A decrease in ΔΨm results in the release of Rh123 from the mitochondria and a corresponding decrease in intracellular fluorescence.[14][15]

-

Protocol:

-

Cell Preparation: Culture and treat cells as required.

-

Harvesting: Harvest 1-5 x 10⁵ cells and resuspend in pre-warmed cell culture medium.

-

Staining: Add Rh123 to a final concentration of approximately 1-10 µM.[16]

-

Incubation: Incubate the cells for 20-60 minutes at 37°C, protected from light.[16]

-

Washing: Centrifuge the cells, remove the supernatant, and wash twice with pre-warmed medium or PBS to remove excess dye.

-

Analysis: Resuspend the final cell pellet in PBS and analyze immediately by flow cytometry, measuring the fluorescence in the FITC/GFP channel (Ex/Em: ~507/529 nm).[16] A decrease in fluorescence intensity compared to untreated controls indicates a loss of ΔΨm.

-

Protein Expression Analysis: Western Blotting for Bcl-2 and Cyclin D1

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Principle: Proteins from treated and untreated cells are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies (e.g., anti-Bcl-2, anti-Cyclin D1). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.[17]

-

Protocol:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel (e.g., 10-12%) by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[18]

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of target proteins to the loading control to determine relative expression levels.

-

References

- 1. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. Anti-Cancer Agents in Proliferation and Cell Death: The Calcium Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 6. researchgate.net [researchgate.net]

- 7. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V Staining Protocol [bdbiosciences.com]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. A fast kinetic method for assessing mitochondrial membrane potential in isolated hepatocytes with rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. benchchem.com [benchchem.com]

The Role of Phosphoethanolamine and Calcium in Biomineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biomineralization is a fundamental biological process responsible for the formation of mineralized tissues such as bone and teeth. This process is tightly regulated by a complex interplay of cellular activities, extracellular matrix components, and ionic concentrations. Among the key molecular players, phosphoethanolamine (PEA) and calcium ions (Ca²⁺) have emerged as critical components in initiating and propagating hydroxyapatite (B223615) crystal formation. This technical guide provides an in-depth exploration of the function of PEA and calcium in biomineralization, with a focus on the enzymatic activities, signaling pathways, and experimental methodologies relevant to the field. We consolidate quantitative data, detail experimental protocols, and provide visual representations of the core mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The formation of a mineralized extracellular matrix is the hallmark of skeletal tissues. This process, known as biomineralization, primarily involves the deposition of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystals within a collagenous matrix. The initiation of mineralization is a critical step, occurring within specialized, membrane-enclosed extracellular vesicles known as matrix vesicles (MVs). These MVs, which bud from the plasma membrane of osteoblasts and chondrocytes, create a protected microenvironment for the controlled nucleation of hydroxyapatite.

Two key molecules are central to this initiation phase: phosphoethanolamine (PEA) and calcium. PEA serves as a crucial substrate for phosphatases that generate the inorganic phosphate (B84403) (Pi) required for hydroxyapatite formation. Concurrently, the influx and accumulation of calcium ions within the MVs are essential for reaching the supersaturated state necessary for crystal nucleation. Understanding the intricate functions of PEA and calcium in this process is paramount for developing therapeutic strategies for bone-related disorders, including osteoporosis and ectopic calcification.

The Core Mechanism: Phosphoethanolamine Metabolism and Calcium Influx in Matrix Vesicles

The primary events of biomineralization initiation unfold within the lumen of matrix vesicles. This process can be broadly divided into two interconnected events: the generation of inorganic phosphate from PEA and the accumulation of intravesicular calcium.

Enzymatic Liberation of Inorganic Phosphate from Phosphoethanolamine

PEA is a naturally occurring phosphomonoester found in mineralizing cells and is a key component of the lipid bilayers of MVs.[1] Its role as a primary source of inorganic phosphate is mediated by two key phosphatases:

-

PHOSPHO1 (Phosphoethanolamine/Phosphocholine (B91661) Phosphatase): Located within the lumen of MVs, PHOSPHO1 is a Mg²⁺-dependent phosphatase with high specificity for PEA and phosphocholine.[2][3][4][5][6] Its activity is optimal at a slightly acidic to neutral pH (around 6.7), which is consistent with the proposed intravesicular environment.[2][3] By hydrolyzing PEA, PHOSPHO1 increases the intravesicular concentration of Pi, a critical step for achieving supersaturation and initiating hydroxyapatite nucleation.[1][7]

-

Tissue-Nonspecific Alkaline Phosphatase (TNAP or ALPL): Anchored to the outer leaflet of the MV membrane, TNAP is another crucial phosphatase in biomineralization.[8] While its primary role is often cited as the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, evidence suggests that TNAP can also hydrolyze PEA.[2][9] This dual functionality allows TNAP to both promote mineralization by removing an inhibitor and by contributing to the local pool of Pi.

The combined action of PHOSPHO1 and TNAP ensures a sufficient supply of inorganic phosphate to drive the formation of hydroxyapatite crystals within and around the matrix vesicles.

The Role of Calcium

Calcium ions are ubiquitously present in the extracellular fluid. For biomineralization to occur, Ca²⁺ must be concentrated within the matrix vesicles. The influx of calcium into MVs is thought to be mediated by several mechanisms, including:

-

Annexins: These are calcium-dependent phospholipid-binding proteins found on the MV membrane that are proposed to form calcium channels.[10]

-

Calcium-Phosphatidylserine-Phosphate Complexes: These complexes on the inner leaflet of the MV membrane can act as nucleation sites for hydroxyapatite formation.[11]

The increased intravesicular concentration of both calcium and inorganic phosphate leads to the formation of amorphous calcium phosphate, which subsequently crystallizes into hydroxyapatite. These initial crystals then penetrate the MV membrane and continue to grow into the extracellular matrix, using the collagen fibrils as a scaffold.

Quantitative Data

The following tables summarize key quantitative data related to the function of phosphoethanolamine and its associated enzymes in biomineralization.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Optimal pH | Reference(s) |

| PHOSPHO1 (human) | Phosphoethanolamine (PEA) | 3.0 | 2.27 | ~6.7 | [2] |

| PHOSPHO1 (human) | Phosphocholine (PCho) | 11.4 | 1.98 | ~6.7 | [2] |

Table 1: Kinetic Parameters of Human PHOSPHO1. This table presents the Michaelis constant (K_m_) and catalytic rate constant (k_cat_) for recombinant human PHOSPHO1 with its primary substrates, phosphoethanolamine and phosphocholine. The low K_m_ values indicate a high affinity of the enzyme for these substrates.

| Analyte | HPP Patients (Not on ERT) (Median, IQR) | Non-HPP Controls (Median, IQR) |

| Urine PEA (nmol/mg creatinine) | 150.0 (82.0–202.0) | 18.0 (14.0–30.0) |

| Plasma ALP (U/L) | 24.0 (15.0–29.5) | 45.5 (34.0–62.0) |

Table 2: Biomarker Levels in Hypophosphatasia (HPP) Patients. This table shows the median and interquartile range (IQR) of urine phosphoethanolamine (PEA) and plasma alkaline phosphatase (ALP) in adult patients with hypophosphatasia (a genetic disorder characterized by defective mineralization due to TNAP deficiency) compared to healthy controls. The elevated PEA levels in HPP patients underscore its role as a key substrate for TNAP. Data from a study on HPP provides these values.

Signaling Pathways in Osteoblast-Mediated Biomineralization

The process of biomineralization is intricately linked to the signaling pathways that govern osteoblast differentiation and function. While the direct modulation of major signaling pathways by PEA is an area of ongoing research, the generation of inorganic phosphate and the influx of calcium are known to influence these cascades.

Overview of Key Signaling Pathways

Several signaling pathways are critical for osteogenesis, including:

-

Wnt Signaling Pathway: The canonical Wnt/β-catenin pathway is a major regulator of osteoblast proliferation and differentiation.[4][12][13][14][15][16] Activation of this pathway leads to the accumulation of β-catenin, which translocates to the nucleus and activates the transcription of osteogenic genes.

-

Bone Morphogenetic Protein (BMP) Signaling Pathway: BMPs, members of the TGF-β superfamily, are potent inducers of osteoblast differentiation.[11][17][18][19] BMPs bind to their receptors and activate the Smad signaling cascade, leading to the expression of key osteogenic transcription factors like Runx2.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK/MAPK pathway is involved in osteoblast proliferation and differentiation in response to various growth factors and mechanical stimuli.[20][21][22][23][24] Calcium signaling has been shown to be a component in the activation of the ERK pathway in osteoblasts.[10]

Putative Interplay with Phosphoethanolamine and Calcium

The downstream products of PEA hydrolysis and calcium influx can influence these signaling pathways. For instance, the increase in intracellular calcium can activate various calcium-dependent kinases and phosphatases, which can, in turn, modulate the activity of components of the ERK and Wnt pathways. The inorganic phosphate generated from PEA can also act as a signaling molecule, influencing osteoblast differentiation.

Signaling Overview in Biomineralization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of phosphoethanolamine and calcium in biomineralization.

In Vitro Mineralization Assay (Alizarin Red S Staining)

This assay is widely used to visualize and quantify calcium deposition by osteoblasts in culture.

Materials:

-

Osteoblast cell culture (e.g., MC3T3-E1)

-

Osteogenic induction medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH adjusted to 4.1-4.3)

-

10% Acetic acid

-

10% Ammonium (B1175870) hydroxide

Procedure:

-

Cell Culture and Induction: Seed osteoblasts in a multi-well plate and culture until confluent. Replace the growth medium with osteogenic induction medium to induce differentiation and mineralization. Culture for 14-21 days, changing the medium every 2-3 days.

-

Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Washing: Wash the fixed cells three times with deionized water.

-

Staining: Add the ARS staining solution to each well and incubate for 20-45 minutes at room temperature with gentle shaking.

-

Washing: Remove the ARS solution and wash the cells four to five times with deionized water to remove excess stain.

-

Visualization: Visualize the red-orange mineralized nodules under a bright-field microscope.

-

Quantification (Optional): a. To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking to destain. b. Transfer the cell lysate and acetic acid to a microcentrifuge tube. c. Heat at 85°C for 10 minutes, then cool on ice. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide. f. Read the absorbance at 405 nm.[8]

Alizarin Red S Staining Workflow.

Enzymatic Assay for PHOSPHO1 Activity

This protocol describes a method to measure the phosphatase activity of PHOSPHO1 using PEA as a substrate and quantifying the released inorganic phosphate.

Materials:

-

Recombinant PHOSPHO1 enzyme

-

Phosphoethanolamine (PEA) solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 2 mM MgCl₂)

-

Malachite Green reagent for phosphate detection

-

Phosphate standard solution

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer, PHOSPHO1 enzyme, and varying concentrations of the PEA substrate. Include a control with no enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the Malachite Green reagent, which also initiates the color development.

-

Color Development: Incubate at room temperature for 15-30 minutes to allow the color to develop.

-

Measurement: Read the absorbance at a wavelength of 620-650 nm.

-

Quantification: Determine the amount of inorganic phosphate released using a standard curve prepared with the phosphate standard solution.

-

Kinetic Analysis: By varying the substrate concentration, the Michaelis-Menten kinetic parameters (K_m_ and V_max_) can be determined.[25][26][27]

PHOSPHO1 Enzymatic Assay Workflow.

Conclusion

Phosphoethanolamine and calcium are indispensable components of the biomineralization process, particularly in the initial stages of hydroxyapatite nucleation within matrix vesicles. The enzymatic hydrolysis of PEA by PHOSPHO1 and TNAP provides the necessary inorganic phosphate, while the influx of calcium creates the supersaturated environment required for mineral formation. The interplay of these molecules with key osteogenic signaling pathways highlights the complexity and tight regulation of bone formation. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the mechanisms of biomineralization and to develop novel therapeutic interventions for skeletal diseases. Future research should focus on precisely delineating the signaling cascades directly modulated by PEA and its metabolites, and on obtaining more comprehensive quantitative data on the concentrations of these molecules within the dynamic microenvironment of the mineralizing matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaline phosphatase (tissue-nonspecific isoenzyme) is a phosphoethanolamine and pyridoxal-5'-phosphate ectophosphatase: normal and hypophosphatasia fibroblast study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human PHOSPHO1 exhibits high specific phosphoethanolamine and phosphocholine phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Phosphoethanolamine/phosphocholine phosphatase - Wikipedia [en.wikipedia.org]

- 6. PHOSPHO1 | Abcam [abcam.cn]

- 7. Functional involvement of PHOSPHO1 in matrix vesicle-mediated skeletal mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkaline phosphatase (tissue-nonspecific isoenzyme) is a phosphoethanolamine and pyridoxal-5'-phosphate ectophosphatase: normal and hypophosphatasia fibroblast study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of extracellular-signal regulated kinase (ERK1/2) by fluid shear is Ca(2+)- and ATP-dependent in MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt signaling and osteoblastogenesis | Semantic Scholar [semanticscholar.org]

- 14. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Wnt signaling and osteoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathway in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway | eLife [elifesciences.org]

- 23. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]

- 24. Regulation of TGF-β/BMP signaling during osteoblast development by non-coding RNAs: Potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Role of PHOSPHO1 in the Initiation of Skeletal Calcification - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Inorganic and organic phosphate measurements in the nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Phosphoethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium phosphoethanolamine, the calcium salt of O-phosphoethanolamine, is a molecule of significant interest in biological research and drug development. As a precursor in the Kennedy pathway for the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a crucial component of cellular membranes, it plays a vital role in membrane structure and function. This technical guide provides a comprehensive overview of the known chemical and physical properties of calcium phosphoethanolamine, details its role in cellular signaling, and outlines relevant experimental methodologies. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

Calcium phosphoethanolamine is a white to almost-white crystalline powder.[1] While comprehensive experimental data for the calcium salt is not extensively available in public literature, the properties of its constituent components and related compounds provide valuable insights.

General Properties

| Property | Value | Source |

| Chemical Name | Calcium 2-aminoethyl phosphate | [2] |

| Synonyms | Phosphoethanolamine calcium, Calcium 2-aminoethylphosphate, Ca-AEP, Ca-2AEP, Calcium EAP, Phosphorylcolamine calcium, Colamine phosphate, Ethanolamine (B43304) phosphate | [2] |

| CAS Number | 10389-08-9 | [2][3][4] |

| Molecular Formula | C₂H₆CaNO₄P | [2] |

| Molecular Weight | 179.13 g/mol | [5] |

| Appearance | White to almost white crystalline powder | [1][6] |

Physical Properties

Specific quantitative data for the melting point and solubility of calcium phosphoethanolamine are not readily found in peer-reviewed literature. The data for the parent compound, O-phosphoethanolamine, is provided as a reference. The stability of calcium phosphoethanolamine is generally cited as stable under normal shipping and short-term storage conditions at room temperature, with long-term storage recommended at -20°C.[7]

| Property | Value | Notes |

| Melting Point | Data not available for calcium salt. 241-243 °C for O-phosphoethanolamine. | Melting point of the parent compound. |

| Solubility | Data not available for calcium salt. O-phosphoethanolamine is soluble in water. | The calcium salt is expected to have some aqueous solubility. |

| Stability | Stable at room temperature for short periods. Recommended long-term storage at -20°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | [7] |

Signaling Pathways

Phosphoethanolamine is a critical intermediate in the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway, which occurs in the endoplasmic reticulum.[8][9] PE is a major component of cellular membranes and is involved in various cellular processes, including membrane fusion and fission.[8] Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate numerous cellular processes, and their signaling pathways are intricately linked with phospholipid metabolism.[1][10]

The Kennedy Pathway for Phosphatidylethanolamine Biosynthesis

The synthesis of PE from ethanolamine involves three enzymatic steps. The rate-limiting step is the conversion of phosphoethanolamine to CDP-ethanolamine.[8]

Caption: The Kennedy Pathway for de novo biosynthesis of Phosphatidylethanolamine.

Interplay with Calcium Signaling

Calcium signaling is fundamental to a vast array of cellular functions. The release of calcium from intracellular stores, such as the endoplasmic reticulum, is often triggered by second messengers like inositol (B14025) 1,4,5-trisphosphate (IP₃), which is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), another membrane phospholipid.[1] The metabolism of phospholipids (B1166683) is therefore tightly coupled with the regulation of intracellular calcium concentrations.

Caption: Simplified overview of a common calcium signaling pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of calcium phosphoethanolamine are not widely published. However, methodologies for related compounds can be adapted.

Synthesis

A general approach for the synthesis of calcium phosphoethanolamine would involve the reaction of O-phosphoethanolamine with a suitable calcium salt, such as calcium chloride or calcium hydroxide, in an aqueous solution. The product would then be isolated by precipitation, filtration, and drying.

Hypothetical Synthesis Workflow:

Caption: A logical workflow for the synthesis of Calcium Phosphoethanolamine.

Analytical Methods

A reversed-phase HPLC method could be developed for the quantification of calcium phosphoethanolamine. Given the polar nature of the molecule, derivatization may be necessary to enhance retention and detection.

Example HPLC Method Outline (for Phosphoethanolamine):

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis (after derivatization) or Mass Spectrometry (MS) |

| Derivatization Agent | e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for fluorescence detection |

HPLC Analysis Workflow:

Caption: A general workflow for the HPLC analysis of Phosphoethanolamine.

Standard solid-state characterization techniques would be employed to confirm the identity and purity of synthesized calcium phosphoethanolamine.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as P-O, C-N, and N-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR would be used to elucidate the molecular structure.

-

Powder X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the solid material.[11]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the compound.

Conclusion

Calcium phosphoethanolamine is a compound with significant biological relevance due to its role as a precursor in phospholipid biosynthesis. While there is a substantial body of research on phosphoethanolamine and its metabolic pathways, specific, publicly available quantitative data on the physicochemical properties of its calcium salt are limited. This guide consolidates the available information and provides a framework for future experimental investigation. Further research is warranted to fully characterize the physical and chemical properties of calcium phosphoethanolamine to support its application in research and drug development.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. This compound|CAS 10389-08-9|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium 2-Aminoethyl Phosphate - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. This compound | inhibitor/agonist | CAS 10389-08-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of calcium on phosphatidylethanolamine. An investigation of the structure at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Roles of Phosphoethanolamine Calcium: A Technical White Paper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoethanolamine (PEA), a vital intermediate in phospholipid metabolism, plays a crucial role in a myriad of cellular functions, primarily as a precursor to the ubiquitous membrane component, phosphatidylethanolamine (B1630911) (PE). The calcium salt of phosphoethanolamine (Ca-PEA) has garnered significant interest for its distinct biological activities, particularly in bone mineralization and as a potential therapeutic agent in oncology. This technical guide provides an in-depth exploration of the natural biological functions involving Ca-PEA, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development.

Core Biological Functions and Quantitative Data

The biological significance of phosphoethanolamine calcium is most pronounced in two key areas: bone metabolism and cancer pathophysiology.

Role in Bone Mineralization

This compound is a key player in the intricate process of bone formation. It directly contributes to the mineralization of the bone matrix by inducing the accumulation of calcium. This process is tightly regulated and involves the modulation of key enzymes involved in bone metabolism.

Experimental Evidence:

Studies utilizing the chick periosteal osteogenesis model have demonstrated that phosphoethanolamine induces calcium accumulation in bone formed in vitro.[1] This effect is coupled with a dose-dependent inhibition of alkaline phosphatase (ALP) activity, an enzyme intricately involved in bone mineralization.[1] The inverse correlation between ALP activity and organic phosphate-mediated mineralization suggests a regulatory role for phosphoethanolamine in this process.[1]

| Parameter | Observation | Cell/Model System | Reference |

| Calcium Accumulation | Induced by phosphoethanolamine | Chick periosteal osteogenesis model | [1] |

| Alkaline Phosphatase (ALP) Activity | Dose-dependent inhibition by phosphoethanolamine | Chick periosteal osteogenesis model | [1] |

Anticancer Activity: Induction of Apoptosis

Synthetic phosphoethanolamine has demonstrated promising antitumor effects, primarily through the induction of programmed cell death, or apoptosis, in cancer cells. This activity is particularly noted in breast cancer models, where it triggers the intrinsic mitochondrial pathway of apoptosis.

Key Events in Phosphoethanolamine-Induced Apoptosis:

-

Cell Cycle Arrest: Synthetic phosphoethanolamine induces a cell cycle arrest in the G1 phase, mediated by the inhibition of cyclin D1 and stimulation of the tumor suppressor protein p53.[2]

-

Mitochondrial Pathway Activation: It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[2][3]

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3]

-

Modulation of Bcl-2 Family Proteins: Synthetic phosphoethanolamine has been shown to inhibit the anti-apoptotic protein Bcl-2, further promoting cell death.[2]

| Parameter | Observation | Cell Line | Reference |

| Cytotoxicity | Dose-dependent | MCF-7 (human breast cancer) | [3] |

| Cell Cycle Arrest | G1 phase | MCF-7 | [2] |

| Mitochondrial Membrane Potential | Disruption | MCF-7 | [3] |

| Cytochrome c Release | Increased | MCF-7 | [3] |

| Caspase-3 Activity | Increased | MCF-7 | [3] |

| Bcl-2 Expression | Inhibited | MCF-7 | [2] |

| p53 Expression | Stimulated | MCF-7 | [2] |

| Cyclin D1 Expression | Inhibited | MCF-7 | [2] |

Signaling Pathways

The biological functions of phosphoethanolamine are intricately linked to its role in cellular signaling and metabolic pathways.

The Kennedy Pathway for Phosphatidylethanolamine Synthesis

Phosphoethanolamine is a central intermediate in the de novo synthesis of phosphatidylethanolamine via the Kennedy pathway. This pathway is crucial for maintaining membrane integrity and function.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The anticancer effects of synthetic phosphoethanolamine are mediated through the intrinsic pathway of apoptosis, a complex signaling cascade that converges on the mitochondria.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this whitepaper.

Chick Periosteal Osteogenesis Model for Bone Mineralization Studies

This in vitro model is used to study bone formation and mineralization.

Protocol:

-

Explant Culture: Periostea are dissected from the tibiae of 17-day-old chick embryos and cultured on solidified agar (B569324) medium.

-

Treatment: Explants are treated with varying concentrations of this compound.

-

Calcium Accumulation Assay: After the culture period, the tissues are harvested, and the calcium content is determined using methods such as atomic absorption spectrophotometry.

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Homogenize the tissue samples in a suitable buffer.

-

Incubate the homogenate with a p-nitrophenyl phosphate (B84403) (pNPP) substrate.

-

Measure the production of p-nitrophenol colorimetrically at 405 nm.

-

Normalize the ALP activity to the total protein content of the sample.[4]

-

Cytotoxicity and Apoptosis Assays in Cancer Cell Lines

These assays are fundamental for evaluating the anticancer potential of this compound.

a. MTT Assay for Cell Viability:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5]

b. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

-

Annexin V-negative/PI-negative cells: Live cells.[6]

-

c. Caspase-3 Activity Assay:

-

Cell Lysis: Lyse the treated and control cells to release cellular contents.

-

Substrate Incubation: Incubate the cell lysates with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).

-

Signal Detection: Measure the cleavage of the substrate by activated caspase-3 by reading the absorbance or fluorescence. The signal intensity is proportional to the caspase-3 activity.[7][8]

d. Western Blot for Apoptosis-Related Proteins (e.g., Bcl-2, Cytochrome c):

-

Protein Extraction: Extract total protein from treated and control cells. For cytochrome c release, cytosolic and mitochondrial fractions should be separated.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-cytochrome c).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9][10]

Conclusion

This compound exhibits significant and distinct biological functions, playing a crucial role in bone mineralization and demonstrating potential as an anticancer agent through the induction of apoptosis. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways modulated by the calcium salt of phosphoethanolamine, as well as on conducting more extensive preclinical studies to validate its efficacy and safety in various disease models. The continued exploration of this compound holds promise for the development of novel therapeutic strategies for bone disorders and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 3. researchgate.net [researchgate.net]

- 4. drmillett.com [drmillett.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. mpbio.com [mpbio.com]

- 9. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

The Metabolic Interplay of Phosphoethanolamine Calcium: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphoethanolamine and calcium are integral components of cellular physiology, each playing critical roles in a myriad of metabolic pathways. While extensive research exists for each molecule individually, the direct metabolic influence of a combined phosphoethanolamine calcium salt is an emerging area of investigation. This technical guide synthesizes the current understanding of how phosphoethanolamine and calcium signaling independently and potentially synergistically modulate key metabolic networks. We delve into their impact on phospholipid biosynthesis, mitochondrial bioenergetics, lipid and glucose metabolism, and cellular proliferation, providing a foundational resource for researchers exploring the therapeutic and biological significance of this compound.

Introduction: The Biological Significance of Phosphoethanolamine and Calcium

Phosphoethanolamine (PEtn) is a vital intermediate in the synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mammalian cell membranes.[1][2][3] PE is crucial for maintaining membrane integrity and fluidity, and it plays a significant role in processes such as membrane fusion, protein folding, and autophagy.[1][2][3] Alterations in PE metabolism have been linked to various diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[4][5][6]

Calcium (Ca2+), a ubiquitous second messenger, orchestrates a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression.[7] In the context of metabolism, calcium signaling is a critical regulator of mitochondrial function, energy production, and nutrient sensing.[7][8][9] Dysregulation of calcium homeostasis is a hallmark of numerous pathologies, including metabolic diseases and cancer.[10][11]

This guide explores the metabolic pathways influenced by both phosphoethanolamine and calcium, providing a framework for understanding their potential combined effects.

Core Metabolic Pathways Influenced by Phosphoethanolamine

The primary metabolic role of phosphoethanolamine is its function as a precursor in the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway.[2][12][13][14]

The Kennedy Pathway: De Novo Phosphatidylethanolamine Synthesis

The Kennedy pathway, also known as the CDP-ethanolamine pathway, is a three-step enzymatic process occurring in the endoplasmic reticulum that synthesizes PE from ethanolamine (B43304).[2][3][15][16]

-

Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine (PEtn).[2][17]

-

Formation of CDP-Ethanolamine: CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the rate-limiting step, converting PEtn to CDP-ethanolamine.[2][3][18]

-

Synthesis of Phosphatidylethanolamine: CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine headgroup to diacylglycerol (DAG) to form PE.[15][18]

Caption: The CDP-Ethanolamine branch of the Kennedy Pathway for de novo PE synthesis.

Mitochondrial Function and Bioenergetics

Phosphoethanolamine and its product, PE, are intimately linked to mitochondrial function. PE is highly enriched in the inner mitochondrial membrane and is essential for maintaining its structural integrity and the function of the electron transport chain.[1][19]

-

Mitochondrial Respiration: Studies have shown that phosphoethanolamine can inhibit mitochondrial respiratory activity in a dose-dependent manner.[2][20] This suggests a direct regulatory role for PEtn in cellular energy production.

-

Mitochondrial Morphology: Deficiencies in PE synthesis lead to mitochondrial dysfunction, altered energy metabolism, and increased oxidative stress.[4][19] In some models, caffeine-induced reductions in PE levels were associated with disrupted mitochondrial morphology, a condition that was partially rescued by PE supplementation.[21][22]

-

Apoptosis: Synthetic phosphoethanolamine has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[23][24] This involves disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[23]

The Role of Calcium Signaling in Metabolic Regulation

Calcium is a pivotal regulator of cellular metabolism, influencing everything from energy production to nutrient storage.

Calcium and Mitochondrial Metabolism

Mitochondria can sequester and release Ca2+, and this dynamic interplay is crucial for matching energy production to cellular demand.[7]

-

Stimulation of ATP Production: Increased mitochondrial Ca2+ stimulates key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to enhanced ATP synthesis.[7]

-

Regulation of Mitochondrial Dynamics: Calcium signaling also influences mitochondrial fission, fusion, and biogenesis, processes essential for maintaining a healthy mitochondrial network.[7]

Calcium's Influence on Lipid and Glucose Metabolism

Calcium signaling pathways are deeply integrated with the regulation of lipid and glucose homeostasis.

-

Lipid Metabolism: Intracellular calcium signaling regulates fat storage and breakdown.[8] It influences enzymes involved in fatty acid oxidation and lipid synthesis.[7]

-

Glucose Metabolism: In hepatocytes, calcium modulates enzymes involved in gluconeogenesis and glycogen (B147801) metabolism.[7] In pancreatic β-cells, calcium influx is a critical trigger for insulin (B600854) secretion, linking nutrient sensing to hormonal control of metabolism.[7][9]

Caption: Overview of IP3-mediated calcium signaling and its impact on metabolism.

Potential Synergistic Effects of this compound

While direct evidence is limited, the known roles of phosphoethanolamine and calcium suggest several potential areas of metabolic synergy.

-

Enhanced Mitochondrial Regulation: Given that both PEtn and Ca2+ independently modulate mitochondrial function, a combined formulation could offer a more potent or nuanced control over mitochondrial bioenergetics and apoptosis. For instance, PEtn's potential to inhibit respiration might be counterbalanced or modulated by Ca2+'s stimulatory effect on ATP production, leading to a fine-tuned regulation of cellular energy status.

-

Modulation of Lipid Metabolism: Both PEtn (as a precursor to PE) and Ca2+ are involved in lipid metabolism. Their combined action could influence membrane composition, lipid signaling, and fat storage.

-

Cancer Metabolism: The pro-apoptotic effects of PEtn in cancer cells could be potentiated by Ca2+ signaling, which is often dysregulated in tumors and can influence cell proliferation and survival.[10][11][23] The accumulation of PEtn in cancer cells under nutrient starvation, coupled with altered calcium homeostasis, presents a potential therapeutic vulnerability.[25]

Data Presentation: Summary of Metabolic Effects

The following tables summarize the observed effects of phosphoethanolamine and calcium on key metabolic parameters as reported in the literature.

Table 1: Effects of Phosphoethanolamine on Metabolic Parameters

| Metabolic Parameter | Observed Effect | Model System | Reference |

| Mitochondrial Respiration | Inhibition | Isolated Mitochondria | [2][20] |

| ATP Production | Decrease | Human Hepatoma Cells | [4] |

| Oxygen Consumption | Decrease | Human Hepatoma Cells | [4] |

| Neutral Lipid Storage | Increase | Human Hepatoma Cells | [4] |

| Cell Proliferation | Decrease | Human Hepatoma Cells | [4] |

| Apoptosis | Induction | Human Breast Cancer Cells | [23] |

| Fat Storage | Reduction (in response to caffeine) | C. elegans | [21][22] |

Table 2: Effects of Calcium on Metabolic Parameters

| Metabolic Parameter | Observed Effect | Model System | Reference |

| Mitochondrial ATP Production | Stimulation | General Cellular | [7] |

| Fatty Acid Oxidation | Regulation | Muscle and Liver Tissue | [7][8] |

| Lipolysis | Regulation | Muscle and Liver Tissue | [8] |

| Gluconeogenesis | Modulation | Hepatocytes | [7] |

| Glycogen Metabolism | Modulation | Hepatocytes | [7] |

| Insulin Secretion | Stimulation | Pancreatic β-cells | [7][9] |

| Lipolysis | Regulation | Adipocytes | [26] |

Experimental Protocols: Methodologies for a Technical Audience

This section outlines key experimental protocols that can be adapted to investigate the metabolic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Utilize relevant cell lines such as human hepatoma cells (e.g., Huh7), breast cancer cells (e.g., MCF-7), or primary cells like hepatocytes or neurons, depending on the research question.

-

Treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or cell culture medium). Treat cells with a range of concentrations and for various time points to determine dose- and time-dependent effects. Include appropriate controls (vehicle-only, phosphoethanolamine alone, calcium chloride alone).

Analysis of Mitochondrial Function

-

Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure real-time OCR. This allows for the assessment of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Mitochondrial Membrane Potential (ΔΨm): Employ fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 in conjunction with flow cytometry or fluorescence microscopy to quantify changes in ΔΨm. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.

-

ATP Measurement: Utilize commercially available luciferase-based ATP assay kits to quantify intracellular ATP levels.

Lipid Metabolism Assays

-

Lipid Droplet Staining: Use fluorescent dyes like BODIPY 493/503 or Nile Red to visualize and quantify neutral lipid accumulation in cells via fluorescence microscopy or flow cytometry.

-

Fatty Acid Oxidation (FAO) Assay: Measure the rate of FAO by monitoring the oxidation of radiolabeled fatty acids (e.g., [3H]palmitate) to 3H2O or by using Seahorse XF technology with specific substrates.

Apoptosis and Cell Cycle Analysis

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrate-based assays.

-

Cell Cycle Analysis: Stain cells with a DNA-intercalating dye (e.g., PI) and analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Caption: A generalized experimental workflow for investigating the metabolic effects.

Conclusion and Future Directions

Phosphoethanolamine and calcium are fundamental regulators of cellular metabolism. While their individual roles are well-documented, the metabolic consequences of their combined action as this compound remain a nascent field of study. This guide provides a comprehensive overview of the key metabolic pathways influenced by each component, offering a solid foundation for future research.

Future investigations should focus on:

-

Directly assessing the metabolic impact of this compound in various cell and animal models.

-

Elucidating the specific molecular mechanisms through which this compound exerts its effects.

-

Exploring its therapeutic potential in metabolic diseases and cancer, particularly in contexts of dysregulated lipid metabolism and mitochondrial function.

By building upon the knowledge outlined in this guide, researchers can begin to unravel the intricate metabolic interplay of this compound and unlock its potential applications in health and disease.

References

- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alterations in phosphatidylethanolamine metabolism impacts hepatocellular lipid storage, energy homeostasis, and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. metabolon.com [metabolon.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Frontiers | Neuronal Calcium Signaling in Metabolic Regulation and Adaptation to Nutrient Stress [frontiersin.org]

- 9. Metabolic regulation of calcium signaling in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium Signaling and Metabolic Reprogramming in Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Two-Way Relationship Between Calcium and Metabolism in Cancer [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 15. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]